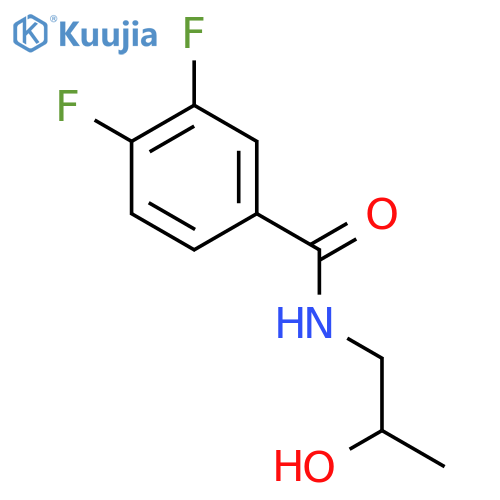Cas no 1156264-10-6 (3,4-Difluoro-N-(2-hydroxypropyl)benzamide)

1156264-10-6 structure
商品名:3,4-Difluoro-N-(2-hydroxypropyl)benzamide
CAS番号:1156264-10-6
MF:C10H11F2NO2
メガワット:215.19664978981
MDL:MFCD11936927
CID:1057074
3,4-Difluoro-N-(2-hydroxypropyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-Difluoro-N-(2-hydroxypropyl)benzamide
- C10H11F2NO2
- 5733AJ
- TRA0028730
- SY019335
- AX8269206
-
- MDL: MFCD11936927
- インチ: 1S/C10H11F2NO2/c1-6(14)5-13-10(15)7-2-3-8(11)9(12)4-7/h2-4,6,14H,5H2,1H3,(H,13,15)
- InChIKey: AXSHANRGIKUWJU-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C([H])=C([H])C(=C1[H])C(N([H])C([H])([H])C([H])(C([H])([H])[H])O[H])=O)F
計算された属性
- せいみつぶんしりょう: 215.07600
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 226
- トポロジー分子極性表面積: 49.3
じっけんとくせい
- PSA: 52.82000
- LogP: 1.65020
3,4-Difluoro-N-(2-hydroxypropyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM130771-1g |
3,4-difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 97% | 1g |
$296 | 2023-01-12 | |
| Ambeed | A299184-1g |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 95% | 1g |
$238.0 | 2024-04-26 | |
| 1PlusChem | 1P000GQO-250mg |
Benzamide, 3,4-difluoro-N-(2-hydroxypropyl)- |
1156264-10-6 | ≥95% | 250mg |
$140.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522517-250mg |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 98% | 250mg |
¥882.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D781540-0.1g |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 95% | 0.1g |
$100 | 2024-07-20 | |
| eNovation Chemicals LLC | D254818-1g |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 97% | 1g |
$416 | 2025-02-19 | |
| eNovation Chemicals LLC | D254818-0.25g |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 97% | 0.25g |
$265 | 2023-09-03 | |
| TRC | D446298-2.5mg |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D446298-25mg |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 25mg |
$ 80.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D254818-1g |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide |
1156264-10-6 | 97% | 1g |
$416 | 2025-02-21 |
3,4-Difluoro-N-(2-hydroxypropyl)benzamide 関連文献
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
1156264-10-6 (3,4-Difluoro-N-(2-hydroxypropyl)benzamide) 関連製品
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1156264-10-6)3,4-Difluoro-N-(2-hydroxypropyl)benzamide

清らかである:99%
はかる:1g
価格 ($):214.0